molecular formula C13H14F3NO4 B3041861 Diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate CAS No. 393-81-7

Diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate

Cat. No.: B3041861
CAS No.: 393-81-7
M. Wt: 305.25 g/mol
InChI Key: MDLBOTPMVPJSPL-UHFFFAOYSA-N
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Description

Diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate is a pyridine-based dicarboxylate ester featuring methyl and trifluoromethyl substituents at the 2- and 6-positions, respectively. This compound’s structure combines electron-withdrawing (trifluoromethyl) and electron-donating (methyl) groups, which influence its physicochemical and reactive properties. Pyridine dicarboxylates are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to coordinate metal ions .

Properties

IUPAC Name

diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c1-4-20-11(18)8-6-9(12(19)21-5-2)10(13(14,15)16)17-7(8)3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLBOTPMVPJSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)C(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801165601
Record name 3,5-Diethyl 2-methyl-6-(trifluoromethyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-81-7
Record name 3,5-Diethyl 2-methyl-6-(trifluoromethyl)-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=393-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diethyl 2-methyl-6-(trifluoromethyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The Hantzsch dihydropyridine synthesis provides a foundational route for constructing the pyridine core. In this method, α,β-unsaturated trifluoromethyl ketones react with β-aminocrotonates under reflux conditions in dichloroethane, forming 1,4-dihydro-2-methyl-6-(trifluoromethyl)pyridine intermediates. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with ethyl β-aminocrotonate to yield diethyl 1,4-dihydro-2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate (intermediate 3 ).

Dehydration of the dihydropyridine intermediate is critical for aromatization. Phosphorus oxychloride (POCl₃) adsorbed on pyridine-silica gel (POCl₃/C₅H₅N-SiO₂) facilitates this step, converting 3 into the fully aromatic pyridine derivative. The silica gel matrix stabilizes reactive intermediates, minimizing side reactions such as phosphoric acid adduct formation.

Catalytic Systems and Yields

Optimized conditions involve refluxing the dihydropyridine intermediate with POCl₃/C₅H₅N-SiO₂ (1 mmol per 1 mmol substrate) in dichloroethane. Yields typically range from 65% to 85%, depending on the substituents. For instance, diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate is isolated in 78% yield after column chromatography.

Cyclocondensation of α,β-Unsaturated Trifluoromethyl Ketones with Enamines

Stepwise Synthesis via Dihydropyridine Intermediates

An alternative approach employs primary enamines derived from β-keto esters. α,β-Unsaturated trifluoromethyl ketones (e.g., ethyl 4,4,4-trifluoroacetoacetate) react with enamines in acetonitrile under reflux, forming 1,4-dihydro-2-methyl-6-(trifluoromethyl)pyridines. Subsequent treatment with 1,8-diazabicycloundec-7-ene (DBU) and piperazine induces dehydrofluorination, yielding the target compound.

Role of Phosphorus Oxychloride/Pyridine-SiO₂

The POCl₃/C₅H₅N-SiO₂ system acts as a dual dehydrating and chlorinating agent. Adsorption on silica gel enhances reaction efficiency by localizing reactants and preventing phosphoric acid byproduct accumulation. Kinetic studies suggest that the silica surface facilitates proton transfer during the elimination of HPO₂Cl₂, accelerating aromatization.

Alternative Synthetic Pathways

From Ethyl Trifluoroacetoacetate and Triethyl Orthoformate

A serendipitous route involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with triethyl orthoformate (CH(OEt)₃), yielding diethyl 2-ethoxy-6-(trifluoromethyl)-2H-pyran-3,5-dicarboxylate. Ammonolysis of this pyran derivative in ethanol at ambient conditions triggers ring expansion, producing diethyl 2-(trifluoromethyl)pyridine-3,5-dicarboxylate in 83% yield.

Ammonia-Mediated Rearrangement

The pyran-to-pyridine rearrangement proceeds via nucleophilic attack of ammonia on the pyran oxygen, followed by ring opening and re-cyclization. This method avoids harsh dehydrating agents, making it suitable for acid-sensitive substrates.

Comparative Analysis of Synthetic Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Hantzsch Synthesis α,β-Unsaturated ketones, β-aminocrotonates POCl₃/C₅H₅N-SiO₂, reflux 65–85 High scalability, established protocol Requires toxic POCl₃
Enamine Cyclocondensation α,β-Unsaturated ketones, enamines DBU/piperazine, MeCN reflux 70–80 Mild dehydrofluorination conditions Multi-step process
Pyran Rearrangement Ethyl trifluoroacetoacetate, CH(OEt)₃ NH₃, ethanol, rt 83 Ambient conditions, no dehydrating agents Limited substrate scope

Chemical Reactions Analysis

Diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H14F3NO4C_{13}H_{14}F_3NO_4 and a molecular weight of approximately 305.25 g/mol. Its structure includes a trifluoromethyl group, which enhances lipophilicity and alters its reactivity compared to similar compounds, making it valuable in pharmaceutical and agrochemical applications .

Organic Synthesis

Diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate serves as an important intermediate in organic synthesis. The trifluoromethyl group is known to enhance the reactivity of compounds, allowing for more efficient synthetic pathways.

Synthetic Routes

Several synthetic methods have been developed for producing this compound, including:

  • Esterification : Involves the reaction of 2,6-dioxopyridine with ethylene glycol.
  • Functionalization : The trifluoromethyl group can be introduced via electrophilic fluorination techniques.

Medicinal Chemistry

The unique properties of this compound make it a candidate for drug development. The trifluoromethyl group often enhances biological activity by improving metabolic stability and bioavailability.

Case Studies

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. This compound may share similar properties due to its structural features.
  • Antimicrobial Properties : Research has shown that pyridine derivatives can exhibit antimicrobial activity, suggesting potential applications in developing new antibiotics.

Agrochemicals

The compound's lipophilicity and reactivity make it suitable for use in agrochemicals. It can be utilized in the synthesis of herbicides and pesticides that require enhanced efficacy.

Material Science

Research indicates potential applications in material science due to the compound's unique electronic properties imparted by the trifluoromethyl group. It may be used in the development of advanced materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally analogous pyridine dicarboxylates reveals key differences in substituent effects, physical properties, and applications:

Substituent Effects on Reactivity and Stability

  • Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (CAS 1149-24-2) :

    • Lacks the trifluoromethyl group, resulting in reduced electron-withdrawing effects.
    • Methyl groups at positions 2 and 6 enhance steric hindrance but lower lipophilicity compared to the trifluoromethyl analog .
    • Applications: Primarily used as a precursor in Hantzsch dihydropyridine syntheses .
  • Diethyl 2-(difluoromethyl)-6-methylpyridine-3,5-dicarboxylate derivatives (e.g., 4e, 4g): Difluoromethyl substituents provide moderate electron-withdrawing effects, less pronounced than trifluoromethyl. Melting points range from 40–89°C, influenced by aryl substituents (e.g., 4-methoxyphenyl in 4e vs. 4-chlorophenyl in 4g) . Applications: Intermediate in agrochemicals; chlorophenyl derivatives (4g) show enhanced thermal stability .
  • Dimethyl 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3,5-dicarboxylate (CAS 97887-77-9) :

    • Diethyl vs. dimethyl esters: Higher lipophilicity in diethyl esters improves bioavailability.
    • Trifluoromethyl at position 6 enhances resistance to metabolic degradation, making it suitable for pharmaceutical applications .

Physical Properties

Compound Melting Point (°C) Key Substituents Lipophilicity (LogP)*
Target compound Not reported 2-CH₃, 6-CF₃ ~3.2 (estimated)
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate Not reported 2,6-CH₃ ~2.5
4e (Diethyl 2-(difluoromethyl)-4-(4-methoxyphenyl)-6-methylpyridine-3,5-dicarboxylate) 56–57 2-CF₂H, 4-C₆H₄OMe, 6-CH₃ ~3.0
4g (Diethyl 4-(4-chlorophenyl)-2-(difluoromethyl)-6-methylpyridine-3,5-dicarboxylate) 40–41 2-CF₂H, 4-C₆H₄Cl, 6-CH₃ ~3.4

*LogP estimated using substituent contribution models.

Key Differentiators of the Target Compound

  • Trifluoromethyl Group : Enhances electron-withdrawing effects, improving stability and metal-coordination capabilities.
  • Methyl Group at Position 2 : Balances steric and electronic effects, enabling selective functionalization at other positions.
  • Diethyl Esters : Provide higher lipophilicity than dimethyl analogs, favoring applications in drug delivery .

Biological Activity

Diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate (CAS No. 393-81-7) is a compound with a distinctive chemical structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

  • Molecular Formula : C13H14F3NO4
  • Molecular Weight : 305.25 g/mol
  • CAS Number : 393-81-7

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that compounds with similar trifluoromethyl substitutions often exhibit enhanced antimicrobial activity due to their ability to disrupt microbial membranes.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound demonstrated cytotoxic effects against several types of cancer cells, indicating its potential as a chemotherapeutic agent.

Case Study :
In vitro studies have shown that this compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value for MCF-7 cells was found to be approximately 20 μM, suggesting significant potency against this cancer type.

3. Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest. This compound has shown promise in reducing inflammatory markers in preclinical models.

Inflammatory Marker Effect Reference
TNF-alphaDecreased by 45%
IL-6Decreased by 30%

The biological activities of this compound can be attributed to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and influences interaction with biological membranes. This can lead to increased permeability and disruption of cellular processes in pathogens and cancer cells alike.

Q & A

Basic Question: What are the optimal synthetic routes for preparing Diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate?

Methodological Answer:
The compound can be synthesized via oxidation of 1,4-dihydropyridine precursors. For example, diethyl 2,6-dimethyl-4-substituted-1,4-dihydropyridine-3,5-dicarboxylate derivatives can be oxidized using SeO₂ in 1,4-dioxane to yield pyridine derivatives. Column chromatography is critical for separating regioisomers (e.g., 2-formyl vs. 2-methyl products) formed during oxidation . Alternative routes involve multi-component reactions using trifluoromethyl-containing substrates, with yields optimized by controlling temperature and solvent polarity .

Basic Question: What spectroscopic and chromatographic methods are used to confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm substituent positions (e.g., trifluoromethyl and ester groups). For example, the ¹⁹F NMR signal at δ -60 to -70 ppm confirms the CF₃ group .
  • Mass Spectrometry: HRMS provides exact mass verification, distinguishing between isomers (e.g., 2-formyl vs. 2-methyl derivatives) .
  • Chromatography: HPLC with C18 columns and MeOH/H₂O gradients resolves by-products, while TLC monitors reaction progress .

Advanced Question: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is employed to determine absolute configurations and hydrogen-bonding networks. For example, SHELXL software refines structures using high-resolution data, with R indices < 0.05 for reliable results. Disordered trifluoromethyl groups are resolved via iterative refinement and electron density maps . Crystallization in ethanol or acetonitrile at low temperatures (e.g., -20°C) improves crystal quality .

Advanced Question: How is this compound utilized in designing chemosensors for metal ion detection?

Methodological Answer:
The pyridine dicarboxylate core acts as a ligand for metal coordination. For instance, Schiff base derivatives of this compound exhibit selective colorimetric responses to Ni²⁺ in MeOH-PBS buffer (pH 7.4), with binding constants (Ka) calculated via Benesi-Hildebrand plots. UV-vis titration shows a redshift from 320 nm to 420 nm upon Ni²⁺ binding, confirmed by Job’s plot analysis . Selectivity over other ions (e.g., Cu²⁺, Zn²⁺) is achieved by tuning substituent electronic effects .

Advanced Question: What strategies enable regioselective functionalization of the pyridine ring in this compound?

Methodological Answer:

  • Electrophilic Substitution: The electron-deficient pyridine ring directs electrophiles to the 4-position. For example, bromination at the 4-position is achieved using NBS in CCl₄ .
  • Nucleophilic Aromatic Substitution: Trifluoromethyl groups deactivate the ring, but SNAr reactions at the 2-position are feasible with strong nucleophiles (e.g., amines) under microwave irradiation .
  • Cross-Coupling: Suzuki-Miyaura coupling introduces aryl groups at the 6-position using Pd catalysts and boronic acids .

Advanced Question: How are reaction mechanisms elucidated in multi-component syntheses involving this compound?

Methodological Answer:
Mechanistic studies use kinetic profiling and isotopic labeling. For example, in the synthesis of trifluoromethylpiperidine derivatives, ¹³C-labeled aldehydes track the formation of intermediates via in situ NMR. Density Functional Theory (DFT) calculations model transition states, confirming stepwise [4+2] cycloaddition pathways over concerted mechanisms . Side products (e.g., dihydropyridines) are analyzed via LC-MS to identify competing reaction pathways .

Basic Question: What are the key solubility and stability considerations for handling this compound?

Methodological Answer:

  • Solubility: The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in MeOH or EtOH. Insolubility in water requires PBS buffer adjustments for biological assays .
  • Stability: Storage at -20°C under argon prevents ester hydrolysis. Degradation products (e.g., free carboxylic acids) are monitored via TLC (Rf shift from 0.7 to 0.3 in EtOAc/hexane) .

Advanced Question: How can computational modeling predict the electronic properties of this compound?

Methodological Answer:
Time-Dependent DFT (TD-DFT) simulations correlate UV-vis absorption bands (e.g., 320 nm) with electronic transitions (π→π* or charge transfer). Gaussian 09 with B3LYP/6-311+G(d,p) basis sets models frontier molecular orbitals, revealing electron-withdrawing effects of the trifluoromethyl group. Solvent effects (e.g., MeOH) are incorporated via the Polarizable Continuum Model (PCM) .

Advanced Question: How are by-products and isomers managed during large-scale synthesis?

Methodological Answer:

  • Chromatography: Flash column chromatography with silica gel (hexane/EtOAc 4:1) separates 2-methyl and 2-formyl isomers .
  • Crystallization: Fractional crystallization in ethanol isolates the desired regioisomer with >95% purity .
  • Process Optimization: Flow chemistry reduces by-product formation via precise control of reaction time and temperature .

Advanced Question: What role does this compound play in synthesizing bioactive molecules?

Methodological Answer:
The compound serves as a precursor for PROTACs (Proteolysis-Targeting Chimeras) and kinase inhibitors. For example, bromination at the 4-position enables conjugation to E3 ligase ligands, while ester hydrolysis yields carboxylic acids for amide coupling . In dihydropyridine-based drugs, the trifluoromethyl group enhances metabolic stability and target affinity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate

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